

Toxicological Profile of Pyrametostrobin on Non-Target Organisms: A Technical Guide

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Compound of Interest		
Compound Name:	Pyrametostrobin	
Cat. No.:	B1462844	Get Quote

Introduction

Pyrametostrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in agricultural settings. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration in fungi, leading to the inhibition of spore germination and mycelial growth.[1][2] This mechanism, while effective against target pathogens, necessitates a thorough evaluation of its potential impacts on non-target organisms to ensure environmental safety and conduct comprehensive ecological risk assessments.

This technical guide provides a summary of the available toxicological data for **Pyrametostrobin** concerning various non-target organisms. It is important to note that publicly accessible ecotoxicological data for **Pyrametostrobin** is limited compared to older fungicides in the same class. Therefore, this document also outlines the standard experimental protocols used to generate such data and presents logical frameworks for its toxicological assessment.

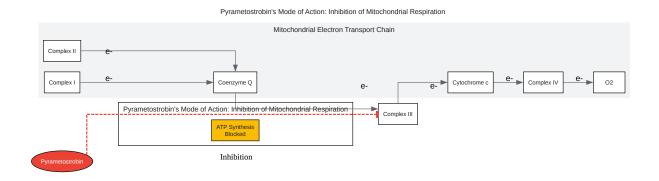
Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for **Pyrametostrobin**, characteristic of all strobilurin fungicides, is the inhibition of the mitochondrial electron transport chain at the Cytochrome bc1 complex (Complex III).[3][4] By binding to the Qo (Quinone outside) site of this complex,

Pyrametostrobin blocks the transfer of electrons from ubiquinol to cytochrome c.[5] This



disruption halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell, leading to cessation of cellular activity and eventual death of the fungal pathogen.[3] This fundamental mechanism is highly conserved across many organisms, forming the basis for potential toxicity in non-target species.



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Mechanism of Action of Pyrametostrobin.

Toxicological Data Summary

The following tables summarize the available quantitative toxicity data for **Pyrametostrobin** on various non-target organisms. Data is primarily sourced from regulatory databases and safety data sheets. A significant lack of publicly available data exists for several organism groups.

Table 1: Acute Toxicity to Mammals

Species	Endpoint	Value (mg/kg bw)	Classification	Source
Rat	Acute Oral LD50	> 5000	Low Toxicity	[1]



Table 2: Toxicity to Avian Species

Species	Endpoint	Value	Classification	Source
Data Not Available	Acute Oral LD50	-	-	[1]
Data Not Available	Short-term Dietary LC50	-	-	[1]

Table 3: Toxicity to Aquatic Organisms

Note: While data for "**Pyrametostrobin**" is scarce, some regulatory documents for the closely related compound "Pyraclostrobin" show high aquatic toxicity. The values below are for Pyraclostrobin and are presented for context, but should not be considered representative of **Pyrametostrobin** without specific studies.

Organism	Species	Endpoint	Value (mg/L)	Classificati on	Source (for Pyraclostro bin)
Fish	Oncorhynchu s mykiss (Rainbow Trout)	96-hr LC₅o	0.00616	Very High Toxicity	[6][7]
Aquatic Invertebrate	Daphnia magna	48-hr EC50	0.0157	Very High Toxicity	[6][7]
Aquatic Plant	Navicula pelliculosa (Diatom)	72-hr EC50	0.011 (growth rate)	High Toxicity	[7]

Table 4: Toxicity to Terrestrial Invertebrates



Organism	Species	Endpoint	Value	Classificati on	Source
Honeybee	Apis mellifera	Acute Contact LD ₅₀ (μ g/bee)	-	Data Not Available	
Honeybee	Apis mellifera	Acute Oral LD50 (μ g/bee)	-	Data Not Available	
Earthworm	Eisenia fetida	14-day LC50 (mg/kg soil)	-	Data Not Available	[1]

Standardized Experimental Protocols

Where specific experimental data for **Pyrametostrobin** is unavailable, understanding the standard methodologies is crucial for interpreting future studies and identifying data gaps. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing the effects of chemicals.

Avian Acute Oral Toxicity (Based on OECD Guideline 223)

- Objective: To determine the acute oral toxicity (LD₅₀) of a substance in birds after a single dose.
- Test Species: Typically Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).
- Methodology: The test substance is administered orally via gavage to birds that have been fasted. A limit test is often performed first at 2000 mg/kg body weight. If mortality occurs, a full dose-range-finding study is conducted with multiple dose groups (at least three) and a control group.
- Exposure Duration: Single dose, followed by an observation period of at least 14 days.



• Endpoints: The primary endpoint is mortality, used to calculate the LD₅₀. Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

- Objective: To assess the acute toxicity of a substance to earthworms in artificial soil.
- Test Species: Eisenia fetida.
- Methodology: Adult earthworms are introduced into prepared artificial soil that has been treated with a range of concentrations of the test substance.
- Exposure Duration: 14 days.
- Endpoints: Mortality is the primary endpoint, used to determine the LC₅₀ (the concentration lethal to 50% of the test organisms). Observations on behavioral changes (e.g., coiling, rigidity, inability to burrow) are also recorded.

Honeybee Acute Contact and Oral Toxicity (Based on OECD 214 & 213)

- Objective: To determine the acute contact and oral LD₅₀ values for adult honeybees.
- · Test Species: Apis mellifera.
- Methodology:
 - Contact Test (OECD 214): Bees are anesthetized, and a precise volume of the test substance dissolved in a carrier solvent is applied directly to the dorsal thorax.
 - Oral Test (OECD 213): Bees are starved and then individually fed a known volume of the test substance mixed into a sucrose solution.
- Exposure Duration: Observation for mortality at several time points, typically up to 96 hours.
- Endpoints: Mortality is recorded to calculate the LD₅₀ at 24, 48, 72, and 96 hours. Sublethal effects are also noted.

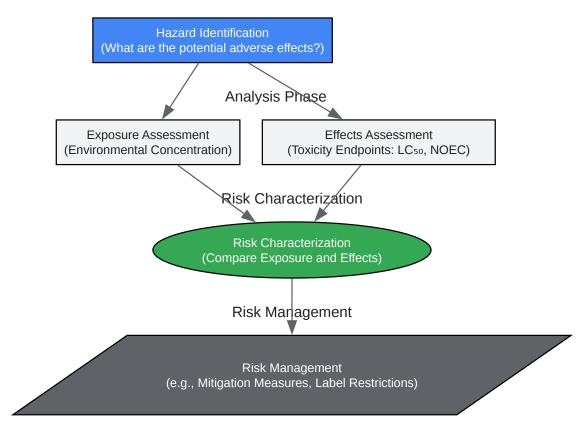


Logical Frameworks for Assessment

The evaluation of a pesticide's risk to non-target organisms follows a structured process. This workflow integrates data from various studies to characterize the potential risk and inform management decisions.

General Ecotoxicological Risk Assessment Workflow

Problem Formulation



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Workflow for Ecotoxicological Risk Assessment.

Conclusion

Pyrametostrobin is a strobilurin fungicide that functions by inhibiting mitochondrial respiration, a well-understood mode of action.[1] Based on the limited available data, it exhibits low acute oral toxicity to mammals.[1] However, a significant finding of this technical review is the



profound lack of publicly accessible ecotoxicological data for **Pyrametostrobin** across a wide range of non-target organisms, including birds, fish, aquatic invertebrates, bees, and earthworms.

While the toxicological profile of the related compound Pyraclostrobin suggests a high potential for toxicity to aquatic organisms, these values cannot be directly extrapolated to **Pyrametostrobin**.[6][7] A comprehensive and reliable assessment of the environmental risk posed by **Pyrametostrobin** is not possible without empirical data generated through standardized testing protocols for these key non-target species. Further research is essential to fill these critical data gaps and enable a robust ecological risk assessment.

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